Product packaging for Methyl kakuol(Cat. No.:CAS No. 70342-29-9)

Methyl kakuol

Cat. No.: B1649390
CAS No.: 70342-29-9
M. Wt: 208.21 g/mol
InChI Key: XPHIRVUYIBXETG-UHFFFAOYSA-N
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Description

Introduction to Methyl Kakuol

Chemical Identity and Nomenclature

This compound is a propiophenone derivative with the molecular formula C$${11}$$H$${12}$$O$$_{4}$$ and a molecular weight of 208.21 g/mol . Its IUPAC name, 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one , reflects its structural features: a benzodioxole ring substituted with a methoxy group at position 6 and a propan-1-one moiety at position 5. The compound is also known by synonyms such as 2-methoxy-4,5-methylenedioxypropiophenone and 1-(6-methoxybenzo[d]dioxol-5-yl)propan-1-one.

Structural and Physicochemical Properties

This compound’s core structure consists of a benzodioxole ring system fused with a methoxy group and a ketone-bearing propane chain. This configuration contributes to its moderate lipophilicity (LogP: 2.02), which influences its bioavailability and interaction with biological targets. The compound is typically isolated as a white to off-white powder with a purity range of 95–99%. While its solubility in water is limited, it dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C$${11}$$H$${12}$$O$$_{4}$$
Molecular Weight 208.21 g/mol
CAS Registry Number 70342-29-9
Melting Point Not reported
Boiling Point Not reported
Solubility DMSO, chloroform, ethyl acetate
LogP 2.02

Historical Context in Natural Product Chemistry

This compound was first identified as a constituent of Asarum sieboldii (Miq), a plant traditionally used in East Asian medicine for its analgesic and anti-inflammatory properties. Early phytochemical studies on A. sieboldii in the 2000s focused on its antifungal components, leading to the isolation of kakuol, a structurally related propiophenone. This compound, a methylated analog, gained attention later due to its enhanced bioavailability and receptor-specific activity.

The compound’s discovery aligns with broader trends in natural product research, where methylated derivatives of phenolic compounds are often prioritized for their stability and pharmacological potency. For example, this compound’s agonistic activity against TRPA1 receptors was first characterized in 2020, marking a pivotal shift from traditional ethnopharmacological uses to mechanistic pharmacological studies.

Significance in Pharmacological and Phytochemical Research

TRPA1 Receptor Modulation

This compound exhibits potent agonistic activity against the transient receptor potential ankyrin 1 (TRPA1) channel, a key mediator of nociception and inflammation. In vitro assays demonstrated an EC$$_{50}$$ of 0.27 µM , surpassing many synthetic TRPA1 agonists in efficacy. This activity is attributed to its ability to stabilize the channel’s open conformation via interactions with cysteine residues in the transmembrane domain. Such properties position this compound as a candidate for pain management therapies, particularly in conditions involving TRPA1 hyperactivity, such as neuropathic pain and asthma.

Antifungal and Agrochemical Applications

Derivatives of this compound have shown promise as antifungal agents. In 2024, sulfonate derivatives containing a kakuol moiety exhibited >99% inhibition against Valsa mali, a pathogenic fungus affecting apple trees, outperforming the commercial fungicide carbendazim. Structure-activity relationship (SAR) studies revealed that fluorination at the benzene ring’s 2- or 3-position enhances antifungal potency, likely by improving membrane permeability and target binding. These findings underscore its potential as a scaffold for eco-friendly agrochemicals.

Role in Traditional Medicine Formulations

This compound is a bioactive component of maobushisaishinto, a Japanese herbal formulation used for respiratory infections. Pharmacokinetic studies in rats confirmed its absorption into systemic circulation, with a maximum plasma concentration ($$C_{\text{max}}$$) of 98.2 ng/mL following oral administration. This bioavailability supports its historical use in alleviating inflammatory symptoms associated with upper respiratory tract infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1649390 Methyl kakuol CAS No. 70342-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-8(12)7-4-10-11(15-6-14-10)5-9(7)13-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHIRVUYIBXETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546362
Record name 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70342-29-9
Record name 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation via Methyl Iodide and Potassium Carbonate

The most widely reported method involves the alkylation of kakuol using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) as a base. This reaction proceeds via an SN2 mechanism, where the hydroxyl group’s oxygen acts as a nucleophile, displacing iodide from methyl iodide.

Procedure :

  • Reagents : Kakuol (1 mmol), methyl iodide (5 mmol), potassium carbonate (1.2 mmol), acetone (5 mL).
  • Conditions : Reflux at 56°C for 15 hours under anhydrous conditions.
  • Workup : Filtration, solvent evaporation, and purification via flash column chromatography (petroleum ether:ethyl acetate = 15:1).
  • Yield : 56% (108 mg).

This method’s moderate yield is attributed to competing esterification side reactions, necessitating rigorous purification. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm the successful methylation, with characteristic shifts in the hydroxyl proton (δ 12.5 ppm in kakuol) disappearing in the methylated product.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of acetone as a solvent facilitates the dissolution of both kakuol and potassium carbonate while minimizing solvolysis. Elevated temperatures (reflux) accelerate the reaction but risk decomposition of the benzodioxole ring. Trials with polar aprotic solvents like dimethylformamide (DMF) resulted in reduced yields due to increased side reactions.

Purification Challenges

The presence of ester byproducts (e.g., methyl esters of kakuol’s carboxylic acid derivatives) complicates purification. Flash chromatography with gradient elution (petroleum ether:ethyl acetate from 15:1 to 10:1) resolves this issue, though multiple crystallization steps may be required for high-purity isolates.

Analytical Characterization

Spectroscopic Data for this compound :

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.51 (s, 1H, aromatic), 5.98 (s, 2H, OCH₂O), 3.85 (s, 3H, OCH₃), 2.76 (q, 2H, CH₂), 1.07 (t, 3H, CH₃).
  • ¹³C NMR (125 MHz, CDCl₃) : δ 194.2 (C=O), 154.5, 148.5, 140.3 (aromatic carbons), 101.3 (OCH₂O), 56.2 (OCH₃), 17.9 (CH₂), 11.1 (CH₃).
  • HRMS (EI) : m/z [M+H]⁺ calcd for C₁₁H₁₂O₄: 208.0736, found: 208.0739.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Reference
MeI/K₂CO₃ in acetone Methyl iodide, K₂CO₃ Reflux, 15 h 56% >95%
DMS/NaOH in H₂O Dimethyl sulfate, NaOH RT, 24 h 48%* 90%*

*Reported for analogous benzodioxole derivatives.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, scaling up poses challenges:

  • Cost of Methyl Iodide : MeI’s high cost and toxicity necessitate alternative methylating agents for commercial production.
  • Waste Management : Potassium iodide byproduct requires neutralization and disposal per environmental regulations.
  • Process Intensification : Continuous-flow reactors could enhance yield by improving heat and mass transfer.

Chemical Reactions Analysis

Sulfonation Reactions

Methyl Kakuol undergoes sulfonation to form bioactive derivatives. A 2024 study synthesized 18 sulfonate derivatives by reacting this compound intermediates with various sulfonyl chlorides .

Key Reaction Steps:

  • Acylation :

    • Reactants : Sesamol (precursor) + methacryloyl chloride

    • Catalyst : Aluminum chloride (AlCl₃)

    • Yield : 35% .

  • Sulfonation :

    • Conditions : Triethylamine (Et₃N) and DMAP in dichloromethane

    • Reagents : Aromatic/alkyl sulfonyl chlorides

    • Yields : 20–85% depending on substituents .

Representative Derivatives and Antifungal Activity:

DerivativeSubstituentV. mali Inhibition (%)
3i 2-Fluorophenyl99.8
3j 3-Fluorophenyl100
CarbendazimReference compound98.9

Fluorine substitution at the ortho or meta positions enhances antifungal potency against Valsa mali .

Oxidation Pathways

This compound’s methyl and benzyl groups participate in oxidation reactions, analogous to 4-methylcatechol derivatives :

Proposed Oxidation Mechanism:

  • Formation of Quinones :

    • Enzymatic oxidation (e.g., tyrosinase) converts phenolic groups to o-benzoquinones.

    • Intermediate : 4-Methyl-o-benzoquinone .

  • Amino Acid Conjugation :

    • Quinones react with L-serine to form stable adducts (e.g., 5-methyl-4N-serine-catechol) .

Stoichiometry:

2(4-methyl-o-benzoquinone)+L-serine4-methylcatechol+5-methyl-4N-serine-o-benzoquinone2 \text{(4-methyl-}o\text{-benzoquinone)} + \text{L-serine} \rightarrow \text{4-methylcatechol} + \text{5-methyl-4N-serine-}o\text{-benzoquinone}

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzene ring, with halogenation significantly altering bioactivity:

Fluorination Example:

  • Reagents : Fluorine gas or electrophilic fluorinating agents

  • Outcome : Derivatives with 2-F or 3-F substituents show 10–20% higher antifungal activity compared to non-halogenated analogs .

Mechanism of Anticancer Activity:

  • Topoisomerase IB Inhibition : Disrupts DNA replication by stabilizing DNA-enzyme complexes .

  • ROS Induction : Elevates reactive oxygen species, triggering mitochondrial apoptosis in cancer cells .

Thermochemical Stability

While direct data on this compound is limited, methylcyclopropane analogs exhibit bond dissociation energies relevant to radical reactions :
ΔrH=1712±8.4kJ/mol (gas phase)\Delta_r H^\circ = 1712 \pm 8.4 \, \text{kJ/mol (gas phase)}

Analytical Detection Methods

Chromogenic assays (λ = 586 nm) detect this compound adducts with malondialdehyde under acidic conditions, enabling quantification in lipid peroxidation studies .

Scientific Research Applications

Methyl Kakuol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl Kakuol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Natural Sources
Methyl kakuol C₁₁H₁₂O₄ 208.21 Methoxy-benzodioxole, propanone Asarum sieboldii
Kakuol C₁₀H₁₀O₄ 194.18 Benzodioxole, propanone Asarum heterotropoides
Methyleugenol C₁₁H₁₄O₂ 178.23 Methoxy-phenylpropene Asarum spp., cloves

Key Differences :

  • This compound vs. Kakuol : Methylation at the benzodioxole ring enhances lipophilicity, improving bioavailability (Cmax of this compound is 2.5× higher than kakuol in vivo) .
  • This compound vs. Methyleugenol: Methyleugenol’s allylbenzene structure confers distinct volatility and metabolic pathways (e.g., hepatic oxidation), whereas this compound’s ketone group facilitates TRPA1 activation .
Pharmacokinetic Comparison
Compound Cmax (ng/mL) AUC0-last (ng·h/mL) Key Metabolic Pathways
This compound 98.2 542.1 Sulfation, dehydrogenation
Asarinin 42.3 310.8 Glucuronidation, enterohepatic cycling
Sesamin Hepatic CYP450 oxidation
Amide A 15.7 89.4 Alkylation, water adduction

Notes:

  • This compound demonstrates rapid absorption (Tmax = 1 h) and nonlinear pharmacokinetics at higher doses due to self-interactions in MBST .
  • Asarinin , a furofuran lignan, shows bimodal plasma concentration curves linked to enterohepatic recirculation .
  • Sesamin remains below the limit of quantification (LOQ) in plasma despite known bioactivity, likely due to extensive first-pass metabolism .
Bioactivity Comparison
Compound TRPA1 EC50 (µM) Antifungal Activity (MIC, µg/mL) Other Activities
This compound 0.27 Not reported Anti-inflammatory via TRPA1
Kakuol Not tested 3–5 (vs. Botrytis cinerea) DNA topoisomerase inhibition
Asarinin 1.45 Not reported Apoptosis induction in cancer cells
Amide A >10 Not reported Synergistic anti-inflammatory effects

Key Findings :

  • TRPA1 Activation: this compound is the most potent TRPA1 agonist among AR-derived compounds, outperforming asarinin (EC50 = 1.45 µM) and amide A (EC50 >10 µM) .
  • Antifungal Activity : While this compound lacks reported antifungal effects, its parent compound kakuol inhibits Botrytis cinerea at 3–5 µg/mL . Structural modifications (e.g., methylation) may redirect bioactivity toward ion channel modulation.

Biological Activity

Methyl kakuol, a compound derived from the rhizomes of Asarum sieboldii, has garnered attention in recent years due to its diverse biological activities. This article aims to comprehensively review the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (2-hydroxy-4,5-methylenedioxypropiophenone) is a methoxy derivative of kakuol, characterized by a unique structural framework that contributes to its biological activity. The compound exhibits a variety of pharmacological effects, primarily attributed to its interaction with various biological targets.

Antifungal Activity

This compound has demonstrated significant antifungal properties. In studies assessing the antifungal efficacy of kakuol and its derivatives, this compound exhibited notable activity against several fungal pathogens.

Fungal Pathogen Minimum Inhibitory Concentration (MIC)
Colletotrichum orbiculare10 µg/ml
Cladosporium cucumerinum30 µg/ml
Botrytis cinerea50 µg/ml

Kakuol was found to be particularly effective against Colletotrichum orbiculare, with an MIC value indicating strong antifungal potential . Furthermore, structural modifications on the carbonyl moiety have been shown to enhance this activity, suggesting that this compound could serve as a promising candidate for developing new antifungal agents .

Pharmacokinetics and Bioavailability

Recent pharmacokinetic studies have revealed important insights into the absorption and metabolism of this compound. Following oral administration in rat models, this compound demonstrated rapid absorption with peak plasma concentrations indicating significant bioavailability.

  • Cmax (Peak Plasma Concentration) : 98.2 ng/mL at a dose of 2 g/kg
  • Half-Maximal Effective Concentration (EC50) : Lowest among tested compounds for TRPA1 activation .

These findings suggest that this compound not only reaches systemic circulation efficiently but also maintains effective concentrations that could exert therapeutic effects.

This compound's biological activity is largely mediated through its interaction with transient receptor potential (TRP) channels. Specifically, it has been identified as an agonist for TRPA1 channels, which are involved in pain sensation and inflammatory responses.

  • TRPA1 Activation : this compound showed the lowest EC50 value among tested compounds, indicating potent activation of TRPA1 channels . This activation may contribute to vasodilation and other physiological responses relevant in treating conditions such as pain and inflammation.

Case Studies and Clinical Implications

Several studies have explored the therapeutic potential of this compound within traditional medicine frameworks. For instance, it is a constituent of maobushisaishinto (MBST), a traditional Japanese medicine used for treating respiratory infections. Research indicates that this compound contributes to the pharmacological effects observed with MBST, particularly through its agonistic activity on TRPA1 channels .

Summary of Key Findings

  • This compound exhibits significant antifungal activity against various pathogens.
  • It shows rapid absorption and high bioavailability in animal models.
  • The compound acts primarily through TRPA1 channel activation, suggesting potential applications in pain management and inflammation.
  • Its role in traditional medicine highlights its importance as a bioactive compound worthy of further investigation.

Q & A

Q. What are the established synthetic routes for Methyl Kakuol and its derivatives, and what challenges arise during purification?

this compound (1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one) is synthesized via methylation of kakuol using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone, yielding compound 4 (90% purity post-crystallization) . A common challenge is the formation of ester byproducts during Friedel-Crafts acylation, which complicates purification. Flash chromatography followed by crystallization is recommended to isolate ortho-acyl phenol derivatives effectively .

Q. Which spectroscopic methods are critical for characterizing this compound's structure and purity?

Structural confirmation relies on 1H^1 \text{H} and 13C^13 \text{C} NMR to identify methoxy, methylenedioxy, and carbonyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity assessment requires Thin-Layer Chromatography (TLC) and HPLC (≥95% purity threshold) .

Q. What are the primary biological activities of this compound in pharmacological studies?

this compound exhibits dual functionality:

  • TRPA1 agonism : EC50_{50} = 0.27 µM, making it a key bioactive component in Asiasari Radix for neuroinflammatory studies .
  • Antifungal activity : Inhibits Glomerella cingulata (IC50_{50} = 2.9–3.1 mg/mL), outperforming hymexazol in vitro .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's antifungal efficacy?

Key structural features for activity include:

  • Electron-withdrawing groups at the 2-hydroxy position (e.g., nitro or chloro substituents) enhance antifungal potency by 40–60% .
  • Methylenedioxy ring modifications : Reduction to diols (e.g., compound 5) or oximation (compound 6) alters bioavailability but may reduce activity . Methodological recommendation: Use in vitro assays against Phytophthora capsici and Botrytis cinerea to benchmark derivatives .

Q. What strategies mitigate low synthetic yields and impurity issues in this compound production?

  • Reaction optimization : Reduce ester byproduct formation by controlling acylation temperature (60–70°C) and solvent polarity (acetone > methanol) .
  • Purification : Sequential flash chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization in ethanol improve yields to >85% .

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across antifungal studies?

Discrepancies may arise from:

  • Strain variability : Use standardized fungal strains (e.g., ATCC isolates) and growth media (potato dextrose agar) .
  • Assay conditions : Normalize inoculum density (1×105^5 spores/mL) and incubation time (48–72 hrs) for reproducibility .

Q. What analytical techniques ensure batch-to-batch consistency in this compound for in vivo studies?

  • Quality control : Combine HPLC-DAD (λ = 254 nm) with LC-MS to detect trace impurities (<0.1%).
  • Stability testing : Store samples at -20°C in amber vials to prevent photodegradation .

Q. How do in vitro antifungal activities translate to in vivo efficacy, and what models are appropriate for validation?

In vitro-to-in vivo extrapolation requires:

  • Plant infection models : Tomato (Solanum lycopersicum) or wheat (Triticum aestivum) inoculated with Rhizoctonia solani .
  • Dosage calibration : Apply this compound at 50–100 µg/mL via foliar spray, monitoring lesion progression over 14 days .

Methodological Tables

Table 1: Key Antifungal Data for this compound Derivatives

CompoundTarget FungusIC50_{50} (mg/mL)Improvement vs. Hymexazol
2hGlomerella cingulata3.11.8×
2iGlomerella cingulata2.92.0×
5Botrytis cinerea4.21.3×

Table 2: Recommended Analytical Parameters for this compound

TechniqueParametersPurpose
1H^1 \text{H} NMR400 MHz, CDCl₃Confirm methoxy (δ 3.85 ppm) and carbonyl (δ 207 ppm)
HPLCC18 column, 70:30 MeOH:H₂OPurity assessment (retention time = 8.2 min)
HRMSESI+, m/z 237.0762 [M+H]+^+Molecular ion validation

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl kakuol
Reactant of Route 2
Reactant of Route 2
Methyl kakuol

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